molecular formula C8H8Cl2O4S2 B1425764 5-Chloro-2-(methanesulfonylmethyl)benzene-1-sulfonyl chloride CAS No. 1432678-37-9

5-Chloro-2-(methanesulfonylmethyl)benzene-1-sulfonyl chloride

Cat. No. B1425764
M. Wt: 303.2 g/mol
InChI Key: DKPQKLFXNIMRBL-UHFFFAOYSA-N
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Description

5-Chloro-2-(methanesulfonylmethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1432678-37-9. It has a molecular weight of 303.19 and its IUPAC name is 5-chloro-2-[(methylsulfonyl)methyl]benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8Cl2O4S2/c1-15(11,12)5-6-2-3-7(9)4-8(6)16(10,13)14/h2-4H,5H2,1H3 . This indicates that the compound has a benzene ring with a chlorine atom and a sulfonyl chloride group attached to it.


Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Bond Dissociation and Thermochemical Properties

  • Sulfur-Chlorine Bond Dissociation : Research on sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides, including 5-Chloro-2-(methanesulfonylmethyl)benzene-1-sulfonyl chloride, provides insights into their stability and reactivity. These studies are vital for understanding the chemical properties and potential applications of these compounds in various reactions (Chatgilialoglu et al., 1994).

Synthesis and Reactivity

  • Preparation and Reactions : The synthesis and reactions of compounds like 5-Chloro-2-(methanesulfonylmethyl)benzene-1-sulfonyl chloride are explored in research to develop new chemical reactions and products. These studies contribute to the advancement of organic chemistry and the development of novel synthetic methods (Brown et al., 1978).

Structural Analysis and Conformation Studies

  • Conformational Analysis : Investigations into the conformations of aliphatic and aromatic sulfonyl chlorides, including 5-Chloro-2-(methanesulfonylmethyl)benzene-1-sulfonyl chloride, provide essential information on their molecular structures. This knowledge is crucial for understanding their behavior in chemical reactions and potential applications in material science (Arbuzov et al., 1976).

Catalysis and Synthesis Applications

  • Catalytic Applications : Research on the use of compounds like 5-Chloro-2-(methanesulfonylmethyl)benzene-1-sulfonyl chloride in catalytic processes helps to develop new catalysts and improve existing chemical processes. These studies are significant for industrial applications and the synthesis of complex molecules (Nara et al., 2001).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-2-(methylsulfonylmethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S2/c1-15(11,12)5-6-2-3-7(9)4-8(6)16(10,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPQKLFXNIMRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methanesulfonylmethyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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